N-(3-(diethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
描述
N-(3-(diethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazine core. Key structural elements include:
- N-(3-(diethylamino)propyl) side chain: Introduces basicity and solubility modulation via the tertiary amine.
- 4-Oxo group: Contributes to hydrogen-bonding capacity and structural rigidity.
This compound’s molecular formula is inferred as C₁₉H₂₆FN₅O₂ (exact mass: 391.47 g/mol), assuming substitution of the diethylamino group in place of the isopropoxy group in a closely related analog .
属性
IUPAC Name |
N-[3-(diethylamino)propyl]-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN6O2/c1-3-24(4-2)11-5-10-21-17(27)16-18(28)26-13-12-25(19(26)23-22-16)15-8-6-14(20)7-9-15/h6-9H,3-5,10-13H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWYKCCPGVRPPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structural Analogs
Key Structural Analog: 8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Molecular Formula : C₁₈H₂₂FN₅O₃
Molecular Weight : 375.40 g/mol
Key Differences :
- Substituent on Propyl Chain: The analog features an isopropoxy group instead of the target compound’s diethylamino group. Impact: The diethylamino group increases basicity (pKa ~9–10) and aqueous solubility under acidic conditions, while the isopropoxy group enhances lipophilicity (logP increased by ~1–2 units).
- Molecular Weight : The target compound’s higher molecular weight (391.47 vs. 375.40 g/mol) may influence pharmacokinetics, such as tissue penetration or metabolic stability.
Table 1: Structural and Physicochemical Comparison
Comparison with Other Heterocyclic Derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ( )
- Core Structure : Imidazo[1,2-a]pyridine (vs. triazine in the target compound).
- Functional Groups: Nitrophenyl (electron-withdrawing), cyano, and ester groups.
- Molecular Weight : ~550–600 g/mol (estimated), significantly higher than the target compound.
- Implications: The nitro and cyano groups may confer reactivity for covalent binding or metabolic activation, unlike the target compound’s fluorophenyl and carboxamide groups.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ( )
- Core Structure : Pyrazolo[3,4-d]pyrimidine (kinase inhibitor scaffold).
- Molecular Weight : 589.1 g/mol, with a melting point of 175–178°C.
- Relevance : Demonstrates the role of fluorinated aromatic rings and carboxamide linkages in target binding, paralleling the target compound’s design.
Research Implications and Design Considerations
- Pharmacological Potential: The target compound’s fluorophenyl and tertiary amine groups align with motifs seen in kinase inhibitors (e.g., binding to ATP pockets) or antimicrobial agents (e.g., disrupting bacterial membranes) .
- Synthetic Challenges : The imidazo[2,1-c][1,2,4]triazine core requires multistep synthesis, as seen in related compounds (e.g., one-pot reactions for imidazo[1,2-a]pyridines in ).
- Optimization Strategies: Solubility: The diethylamino group may improve solubility in acidic environments (e.g., gastric fluid) compared to the isopropoxy analog. Selectivity: Subtle changes in the side chain (e.g., diethylamino vs. isopropoxy) could modulate interactions with off-target proteins.
常见问题
Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer:
- Reaction Conditions : Optimize temperature (e.g., reflux vs. room temperature) and solvent choice (polar aprotic solvents like DMF or THF) to stabilize intermediates and reduce side reactions .
- Catalysts : Use palladium or copper catalysts for coupling reactions, as seen in analogous imidazo-triazine syntheses .
- Purification : Employ HPLC or column chromatography to isolate the target compound from byproducts; monitor purity via TLC .
- Yield Improvement : Sequential addition of reagents (e.g., diethylamino-propylamine) under inert atmospheres minimizes decomposition .
Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., diethylamino-propyl group, fluorophenyl ring) and assess hydrogen/carbon environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms molecular weight and fragmentation patterns, critical for detecting impurities .
- IR Spectroscopy : Identify carbonyl (C=O) and amide (N-H) stretches to validate functional groups .
Basic: How can researchers assess the preliminary biological activity of this compound?
Methodological Answer:
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting IC values. Similar triazine derivatives show activity via kinase inhibition .
- Target Identification : Use molecular docking to predict interactions with enzymes (e.g., topoisomerases) or receptors (e.g., GPCRs) .
- Control Experiments : Compare with structurally related compounds (e.g., fluorophenyl-substituted analogs) to isolate substituent effects .
Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Kinetic Analysis : Measure enzyme inhibition constants () using stopped-flow spectroscopy or fluorescence polarization .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) for receptor-ligand interactions .
- Mutagenesis Studies : Modify putative binding residues in target proteins (e.g., kinases) to confirm critical interaction sites .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified fluorophenyl groups (e.g., chloro or methyl substituents) or altered diethylamino-propyl chains to assess impact on potency .
- Bioisosteric Replacement : Replace the triazine core with pyrazolo-triazine or quinazoline scaffolds to evaluate scaffold-specific activity .
- 3D-QSAR Modeling : Use computational tools (e.g., CoMFA) to correlate structural features with biological data .
Advanced: How should researchers address contradictory data in biological assays (e.g., varying IC50_{50}50 across studies)?
Methodological Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
- Orthogonal Validation : Confirm activity using alternative assays (e.g., Western blot for protein expression vs. cell viability assays) .
- Meta-Analysis : Compare results across studies with similar analogs to identify trends or outliers caused by structural nuances .
Advanced: What computational approaches can predict reaction pathways for synthesizing novel derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states and identify energetically favorable pathways .
- AI-Driven Optimization : Implement tools like ICReDD’s reaction path search algorithms to narrow experimental conditions (e.g., solvent, catalyst) .
- Retrosynthetic Analysis : Leverage software (e.g., Chematica) to propose feasible synthetic routes for complex derivatives .
Advanced: How can solubility and stability challenges be mitigated during formulation studies?
Methodological Answer:
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility of the hydrophobic triazine core .
- pH Adjustment : Protonate the diethylamino group under acidic conditions to improve solubility in buffered solutions .
- Accelerated Stability Testing : Monitor degradation products (e.g., via LC-MS) under stress conditions (high temperature, UV light) .
Advanced: What methods are used to study multi-target interactions (polypharmacology) of this compound?
Methodological Answer:
- Proteomic Profiling : Use affinity chromatography coupled with MS to identify off-target proteins .
- Network Pharmacology : Construct interaction networks (e.g., STRING database) to map pathways influenced by the compound .
- In Silico Polypharmacology Prediction : Tools like SEA (Similarity Ensemble Approach) predict secondary targets based on structural similarity .
Advanced: How can synergistic effects with other therapeutics be systematically evaluated?
Methodological Answer:
- Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) or antagonism (CI > 1) in cell-based assays .
- Transcriptomic Profiling : RNA-seq can reveal upregulated/downregulated pathways in combination vs. monotherapy .
- In Vivo Models : Test efficacy in xenograft models with co-administration of standard chemotherapeutics (e.g., doxorubicin) .
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